
4,6-Dichloro-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloroisobenzofuran-1(3H)-one is a chemical compound with the molecular formula C8H4Cl2O2 It is a chlorinated derivative of isobenzofuranone, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloroisobenzofuran-1(3H)-one typically involves the chlorination of isobenzofuranone derivatives. One common method is the direct chlorination of isobenzofuranone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 4,6-Dichloroisobenzofuran-1(3H)-one may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isobenzofuranone derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other functionalized compounds.
Aplicaciones Científicas De Investigación
4,6-Dichloroisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloroisobenzofuran-1,3-dione: Another chlorinated isobenzofuranone derivative with similar chemical properties.
4,5-Dichlorophthalic Anhydride: A related compound with two chlorine atoms on the phthalic anhydride structure.
Uniqueness
4,6-Dichloroisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The position of the chlorine atoms influences the compound’s electronic properties and reactivity, making it suitable for specific synthetic and research purposes.
Propiedades
Número CAS |
52043-45-5 |
|---|---|
Fórmula molecular |
C8H4Cl2O2 |
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
4,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4Cl2O2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3H2 |
Clave InChI |
NJWNHLLTAFXGQM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2Cl)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


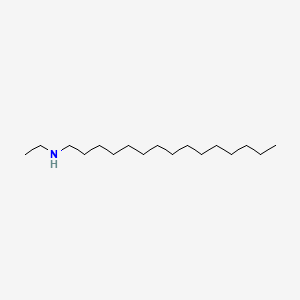
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
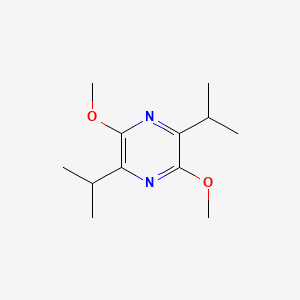
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
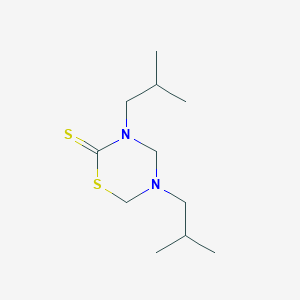

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

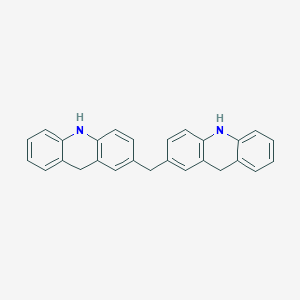
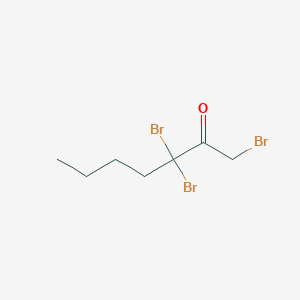


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)

